
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Complex Molecules : Research includes the development of methods for synthesizing complex molecules. For example, one study focused on the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, showcasing the importance of fluoro-aniline derivatives in medicinal chemistry (Yang Shijing, 2013).
Photophysical Properties : The study of photophysical properties of materials involving fluoro-aniline derivatives. One research explored the synthesis and photophysical properties of 5-aryl-2,2′-bipyridines bearing fluorinated anilines, indicating their potential in developing "push–pull" fluorophores for optical applications (D. Kopchuk et al., 2020).
Applications in Drug Discovery and Development
Antimicrobial Activity : Some studies focus on the synthesis of compounds with potential antimicrobial activity. For instance, Schiff’s base, azetidinones, and thiazolidinones derivatives were synthesized and evaluated for their antimicrobial properties, demonstrating the role of fluorinated anilines in creating bioactive molecules (B. Mistry et al., 2016).
Antiproliferative Activity : The synthesis and evaluation of metal complexes with F, CF3 bearing salicylaldimines, derived from fluoro-substituted anilines, for their antiproliferative activity against cancer cell lines, indicates the utility of such compounds in cancer research (V. Kasumov et al., 2016).
Chemical Methodology and Reaction Mechanisms
Chemoselective Amination : Studies have also explored chemoselective amination reactions, providing insights into synthetic strategies that can selectively introduce amino groups into fluoro-substituted anilines, crucial for developing pharmaceuticals and materials (Bryan W Stroup et al., 2007).
Quantitative Structure–Activity Relationship (QSAR) Studies : QSAR studies involving fluoro-substituted anilines as c-Met kinase inhibitors highlight the computational aspect of drug development, focusing on understanding the relationship between chemical structure and biological activity (Julio Caballero et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-2-(3-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHWGHJBQPQAJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)
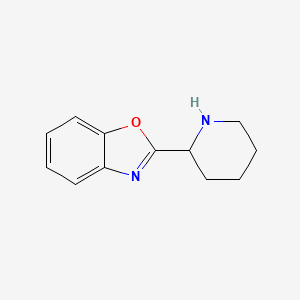
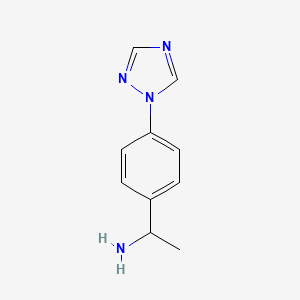
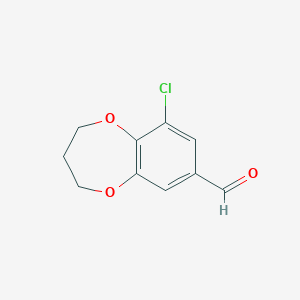
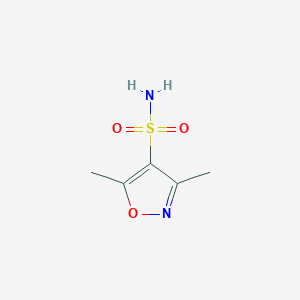
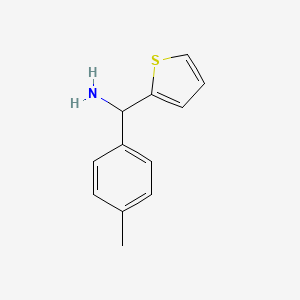


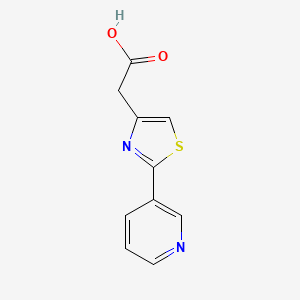
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)
